5-Bromo-N-morpholinothiophene-2-carboxamide
Description
5-Bromo-N-morpholinothiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a bromine atom at the 5-position of the thiophene ring and a morpholine group attached to the carboxamide nitrogen. The morpholine moiety, a six-membered ring containing one nitrogen and one oxygen atom, enhances the compound’s polarity and solubility compared to simpler alkyl-substituted analogs.
Properties
IUPAC Name |
5-bromo-N-morpholin-4-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S/c10-8-2-1-7(15-8)9(13)11-12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUSARWGTDUDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791087 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-morpholinothiophene-2-carboxamide typically involves the bromination of thiophene-2-carboxamide followed by the introduction of a morpholine ring. One common method involves the following steps:
Bromination: Thiophene-2-carboxamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 5-position of the thiophene ring.
Morpholine Introduction: The brominated intermediate is then reacted with morpholine in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-morpholinothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl derivatives.
Scientific Research Applications
5-Bromo-N-morpholinothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromo-N-morpholinothiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the morpholine ring can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Key Findings :
- Dimethyl analogs exhibit strong anticancer activity, but their lower polarity may limit tissue penetration .
Halogen Substitutions (Br vs. Cl)
Halogen choice affects electronic properties and bioactivity:
| Compound Name | Halogen | Biological Activity | Key Features | Reference |
|---|---|---|---|---|
| This compound | Br | Antimicrobial, Anticancer | Enhanced stability and activity | |
| 5-Chloro-N,N-dimethylthiophene-2-carboxamide | Cl | Antimicrobial, Anti-inflammatory | Lower potency compared to brominated analogs |
Key Findings :
- Bromine’s larger atomic radius and stronger electron-withdrawing effects improve binding to biological targets compared to chlorine .
- Chlorinated analogs show moderate anti-inflammatory activity, suggesting bromine’s role in diversifying therapeutic applications .
Thiophene Ring Modifications
Structural changes to the thiophene core or additional functional groups alter activity:
| Compound Name | Structural Features | Biological Activity | Key Features | Reference |
|---|---|---|---|---|
| This compound | Bromine at 5-position; morpholineamide | Antimicrobial, Anticancer | Balanced electronic effects | |
| N-(5-Bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide | Quinoxaline moiety | Not specified | Enhanced molecular interactions | |
| 5-Bromo-N-[4'-(5-bromothiophene-2-amido)biphenyl]thiophene-2-carboxamide | Dual bromothiophene units | High reactivity | Potential for catalytic applications |
Key Findings :
- Quinoxaline-containing derivatives exhibit unique electronic properties due to fused aromatic systems, enabling interactions with DNA or enzymes .
- Dual bromine substitutions (e.g., in biphenyl derivatives) increase steric bulk and reactivity, though they may also raise toxicity concerns .
Biological Activity
5-Bromo-N-morpholinothiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a bromine atom, a morpholine ring, and a thiophene moiety, which are critical for its biological interactions.
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of pancreatic lipase, which is crucial for lipid metabolism. This inhibition can lead to reduced fat absorption and weight management .
- Anticancer Activity : The compound has been investigated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent against malignancies .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Studies
- Inhibition of Pancreatic Lipase : A study demonstrated that this compound effectively inhibits pancreatic lipase activity, which could be beneficial in obesity management by reducing dietary fat absorption .
- Anticancer Properties : Research conducted on various derivatives of the compound showed significant anticancer activity against MCF-7 and A-549 cell lines. The derivatives exhibited varying degrees of potency, with some showing enhanced effects due to structural modifications .
- Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
